2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-21-18(29-17-2-1-6-22-20(17)23-21)5-7-24-8-10-25(11-9-24)13-15-3-4-16-19(12-15)28-14-27-16/h1-4,6,12,18H,5,7-11,13-14H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLRHWWXBQPKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117451 | |
| Record name | 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861206-88-4 | |
| Record name | 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861206-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl]-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS No. 861206-88-4) is a synthetic organic molecule with potential pharmacological applications. Its complex structure combines elements known for various biological activities, making it a candidate for further exploration in medicinal chemistry.
- Molecular Formula : C22H24N4O6
- Molecular Weight : 440.45 g/mol
- Structural Features : The compound contains a pyrido[3,2-b][1,4]oxazin core linked to a benzodioxole and piperazine moiety, which are often associated with neuroactive and anti-cancer properties.
Antimicrobial Activity
Research has indicated that compounds containing piperazine and benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies suggest that the synthesized compound may possess similar efficacy against pathogenic microorganisms due to its structural analogies with known antimicrobial agents .
Neuropharmacological Effects
The presence of the piperazine ring in the compound suggests potential neuropharmacological activity. Piperazine derivatives are often explored for their effects on neurotransmitter systems. Studies have reported that such compounds can modulate serotonin and dopamine receptors, which are critical in treating disorders like depression and anxiety. The specific interaction of this compound with G-protein-coupled receptors (GPCRs) could lead to significant therapeutic outcomes .
Antioxidant Activity
The antioxidant properties of related compounds have been documented through various assays, such as DPPH radical scavenging tests. The incorporation of the benzodioxole moiety in this compound may enhance its ability to neutralize free radicals, thus providing protective effects against oxidative stress-related diseases .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives against standard bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing that some derivatives exhibited potent activity comparable to conventional antibiotics. This suggests that our compound may also possess similar or enhanced antimicrobial properties .
Study 2: Neuropharmacological Screening
In another investigation focusing on neuropharmacological effects, a series of piperazine-based compounds were screened for their ability to modulate serotonin receptors. The results indicated that certain structural modifications significantly increased receptor affinity and selectivity. This highlights the potential for our compound to be developed as a neuroactive agent targeting specific serotonin pathways .
Data Table
Q & A
Q. Optimization Tips :
- Monitor intermediates via TLC or HPLC (C18 column, ammonium acetate buffer pH 6.5 as mobile phase) .
- Use catalytic Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl modifications are required .
Basic: What analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, especially the benzodioxole methylene (δ ~3.8 ppm) and piperazine ethyl linker (δ ~2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₄N₄O₄: 445.18) .
- HPLC-PDA : Purity assessment using a C18 column with gradient elution (0.1% TFA in acetonitrile/water) and UV detection at 254 nm .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation (e.g., ethyl acetate/hexane) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore modifications in the benzodioxole or piperazine moieties?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogenated benzodioxole (e.g., 6-fluoro) or bulkier piperazine substituents (e.g., tert-butyl) to assess steric/electronic effects on target binding .
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity. Use IC₅₀ or Kᵢ values for quantitative SAR .
- Computational Modeling : Dock analogs into target protein structures (e.g., using AutoDock Vina) to predict binding modes and guide rational design .
Q. Key Challenges :
- Balancing solubility (introduce polar groups) vs. lipophilicity (logP optimization) for bioavailability .
- Avoiding metabolic instability (e.g., benzodioxole ring oxidation) via fluorination or methyl substitution .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental Replication : Standardize assay protocols (e.g., cell lines, incubation time) across labs to minimize variability. Validate using reference inhibitors/agonists .
- Data Triangulation : Cross-reference results with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Example Case :
If conflicting IC₅₀ values are reported for kinase inhibition, re-test the compound under controlled conditions (fixed ATP concentration, pH 7.4) and compare with positive controls like staurosporine .
Advanced: What computational strategies are effective in predicting pharmacokinetic properties (e.g., bioavailability, CYP inhibition)?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (target ~2–3), aqueous solubility, and CYP3A4/2D6 inhibition risks .
- Metabolic Stability : Simulate phase I metabolism (e.g., cytochrome P450-mediated oxidation) using StarDrop or MetaSite .
- BBB Permeability : Apply the Blood-Brain Barrier Score (e.g., Molinspiration) based on polar surface area (<90 Ų) and molecular weight (<500 Da) .
Validation : Correlate in silico predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Advanced: How can researchers address challenges in optimizing synthetic yield and scalability?
Methodological Answer:
- Reaction Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediates in real-time .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener and scalable reactions .
- Catalysis : Screen palladium or copper catalysts (e.g., CuI for Ullmann couplings) to reduce reaction time and byproducts .
Case Study :
If the ethyl spacer coupling step yields <50%, optimize stoichiometry (1.2 eq. oxazinone core) and use microwave irradiation (80°C, 3 hours) to achieve >75% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
